molecular formula C11H22N2O2 B6352279 tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate CAS No. 2305078-76-4

tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate

Cat. No. B6352279
CAS RN: 2305078-76-4
M. Wt: 214.30 g/mol
InChI Key: NURXHODEVCLVNT-DTWKUNHWSA-N
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Description

The compound “tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate” is also known as tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the InChI code for tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate is 1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate has a molecular weight of 216.28 g/mol . It is a powder and is stored at a temperature of 4°C .

Scientific Research Applications

  • Metabolic Studies and Pharmaceutical Research The compound has been studied in the context of pharmaceutical research, particularly in the metabolism of related compounds. Researchers investigate its interactions with enzymes, transporters, and metabolic pathways to understand its effects on drug metabolism.
  • Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

    • tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate is utilized in the synthesis of N-Boc-protected anilines. Palladium-catalyzed reactions involving this compound lead to the formation of aniline derivatives with protective groups, which find applications in organic synthesis and medicinal chemistry .

    Tetrasubstituted Pyrroles Synthesis

    • Researchers have employed this compound in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. Pyrroles are essential structural motifs in various bioactive molecules and materials .

    Chemical Biology and Drug Design

    • tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate can serve as a building block for designing novel compounds. Medicinal chemists explore its reactivity and use it as a scaffold to create analogs with potential therapeutic properties .

    Insecticide and Pest Control Research

    • Some carbamate derivatives exhibit insecticidal properties. While specific studies on this compound are limited, its structural features suggest potential applications in pest control. Researchers may investigate its toxicity and selectivity against pests .

    Biological Activity Screening

    • Scientists can assess the biological activity of tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate against various targets. High-throughput screening assays can identify its interactions with proteins, receptors, or cellular pathways, aiding drug discovery efforts .

Safety and Hazards

Safety information for similar compounds indicates that they should not be released into the environment . They have hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURXHODEVCLVNT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate

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